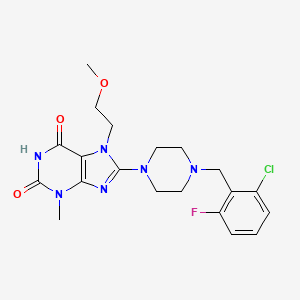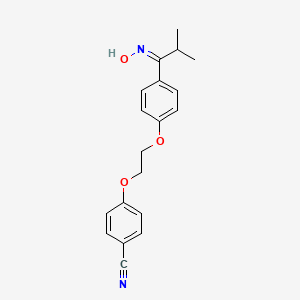![molecular formula C27H37F3N6O2 B2573517 N-(1'-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide CAS No. 2034525-75-0](/img/structure/B2573517.png)
N-(1'-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1'-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C27H37F3N6O2 and its molecular weight is 534.628. The purity is usually 95%.
BenchChem offers high-quality N-(1'-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1'-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Studies on related compounds have shown diverse applications in scientific research, primarily focusing on the synthesis of novel compounds and their biological activities. For example, research on 1,3,4-oxadiazole and 1,2,4-triazole derivatives reveals their potential in tuberculostatic activity and neuroinflammation imaging, respectively. The synthesis of these compounds involves intricate reactions that yield products with significant biological properties, such as inhibiting bacterial growth or serving as imaging agents for specific enzymes related to neuroinflammatory processes (Foks et al., 2004); (Wang et al., 2018).
Crystal Packing and Structural Analysis
The importance of specific interactions in crystal packing of isomeric compounds, including those with cyclohexane rings and pyridine residues, highlights the role of structural analysis in understanding compound properties. This research sheds light on the molecular conformation and crystal packing influenced by C–H⋯N, C–H⋯π, and π⋯π interactions, which are crucial for designing compounds with desired physical and chemical characteristics (Lai et al., 2006).
Medicinal Chemistry Strategies
In the realm of medicinal chemistry, strategies to modify molecular structures to reduce metabolism by enzymes such as aldehyde oxidase (AO) are vital. This includes altering heterocycles or blocking reactive sites to avoid AO-mediated oxidation, which is a significant consideration in the development of new drugs with enhanced stability and efficacy (Linton et al., 2011).
Advanced Glycation End Products (AGEs) Inhibitors
Compounds containing the 1,2,4-oxadiazole ring have been evaluated for their inhibitory activity against the formation of pentosidine, an AGE. AGEs are implicated in various age-related diseases, and compounds that can inhibit their formation have potential therapeutic applications in managing conditions like diabetes and cardiovascular diseases (Okuda et al., 2011).
Eigenschaften
IUPAC Name |
N-[1-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37F3N6O2/c1-19-32-25(38-33-19)18-34-13-9-22(10-14-34)35-15-11-23(12-16-35)36(26(37)20-5-3-2-4-6-20)24-8-7-21(17-31-24)27(28,29)30/h7-8,17,20,22-23H,2-6,9-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXXCNFDGJONFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)N3CCC(CC3)N(C4=NC=C(C=C4)C(F)(F)F)C(=O)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1'-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


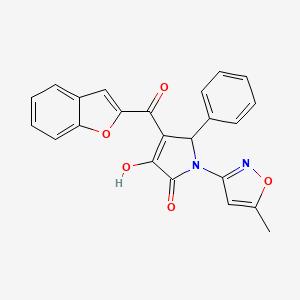

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2573441.png)
![Ethyl cyclopentyl((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)carbamate](/img/structure/B2573443.png)
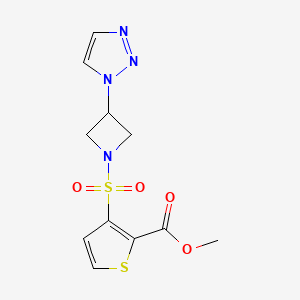

![3-(4-chlorophenyl)-5-methyl-9-propyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2573446.png)
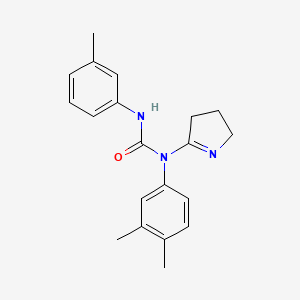

![(E)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2573453.png)
